molecular formula C7H13NO3 B13151271 rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate

rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate

Cat. No.: B13151271
M. Wt: 159.18 g/mol
InChI Key: ZAUFCVXOKIPCKG-PHDIDXHHSA-N
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Description

rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate: is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor using a chiral reducing agent. The reaction conditions often include controlled temperature and pH to optimize yield and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high efficiency and selectivity. These methods are advantageous due to their environmentally friendly nature and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    rel-(3R,5R)-Fluvastatin Sodium: Another chiral compound with similar stereochemistry used in the pharmaceutical industry.

    rel-(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride: A related compound with applications in chemical research.

Uniqueness

rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate is unique due to its specific stereochemistry and the resulting biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

ZAUFCVXOKIPCKG-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CNC1)O

Canonical SMILES

COC(=O)C1CC(CNC1)O

Origin of Product

United States

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